4-[(tert-Butoxycarbonyl)amino]butanoic acid
Overview
Description
4-[(tert-Butoxycarbonyl)amino]butanoic acid, also known as Boc-GABA-OH, is a chemical compound with the molecular formula C9H17NO4 . It is used in scientific research and is not intended for use as a drug, food, or household item .
Molecular Structure Analysis
The molecular structure of 4-[(tert-Butoxycarbonyl)amino]butanoic acid is characterized by the presence of a butanoic acid backbone with an amino group that is protected by a tert-butoxycarbonyl (Boc) group . The exact 3D conformer and other structural details are not provided in the search results .Physical And Chemical Properties Analysis
4-[(tert-Butoxycarbonyl)amino]butanoic acid has a molecular weight of 203.24 g/mol . Other physical and chemical properties such as melting point, boiling point, density, and toxicity are not provided in the search results .Scientific Research Applications
Synthesis of Collagen Cross-links : Adamczyk et al. (1999) described an efficient synthesis method for key intermediates, including 4-[(tert-Butoxycarbonyl)amino]butanoic acid, used in the preparation of collagen cross-links, which are important in the study of bone and cartilage tissue (Adamczyk, Johnson, & Reddy, 1999).
Asymmetric Hydrogenation of Enamines : Kubryk and Hansen (2006) demonstrated the asymmetric hydrogenation of enamines using chiral ferrocenyl ligands to synthesize 3R-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid, showcasing its potential in the synthesis of beta-amino acid pharmacophores (Kubryk & Hansen, 2006).
N-tert-Butoxycarbonylation of Amines : Heydari et al. (2007) explored the use of H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines, which is crucial for protecting amine groups during peptide synthesis (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).
Probes and Medicinal Chemistry : Tressler and Zondlo (2014) synthesized perfluoro-tert-butyl 4-hydroxyproline, incorporating 4-[(tert-Butoxycarbonyl)amino]butanoic acid for use in 19F NMR, suggesting its application in probes and medicinal chemistry (Tressler & Zondlo, 2014).
Polymerization and Polymer Analysis : Gao, Sanda, and Masuda (2003) discussed the synthesis and polymerization of amino acid-derived acetylene monomers, including derivatives of 4-[(tert-Butoxycarbonyl)amino]butanoic acid, to analyze the properties of the formed polymers, highlighting its relevance in polymer science (Gao, Sanda, & Masuda, 2003).
Synthesis of Fluorinated Alpha-Amino Acids : Amii et al. (2000) described the palladium-catalyzed tert-butoxycarbonylation of trifluoroacetimidoyl iodides, a process that contributes to the synthesis of fluorinated alpha-amino acids, an important area in medicinal chemistry (Amii, Kishikawa, Kageyama, & Uneyama, 2000).
Future Directions
properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10-6-4-5-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDJWBGOQFTDLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50304045 | |
Record name | n-boc-gamma-aminobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50304045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(tert-Butoxycarbonyl)amino]butanoic acid | |
CAS RN |
57294-38-9 | |
Record name | 57294-38-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164040 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-boc-gamma-aminobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50304045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{[(tert-butoxy)carbonyl]amino}butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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